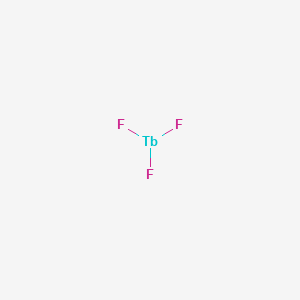
Terbium trifluoride
Overview
Description
Terbium trifluoride is a rare earth metal compound that has gained significant attention in recent years due to its unique properties and potential applications in various scientific research fields. It is a white crystalline solid that is insoluble in water and has a high melting point. Terbium trifluoride is commonly used in the synthesis of other terbium compounds and has found applications in various fields such as optics, electronics, and catalysis.
Scientific Research Applications
Terbium trifluoride has found applications in various scientific research fields such as optics, electronics, and catalysis. It is commonly used in the synthesis of other terbium compounds that have potential applications in luminescent materials, lasers, and magnetic materials. Terbium trifluoride has also been used as a catalyst in organic transformations and has shown promising results in the reduction of organic compounds.
Mechanism of Action
The mechanism of action of terbium trifluoride is not well understood, but it is believed to be due to its unique electronic and magnetic properties. Terbium trifluoride has a high magnetic moment, which makes it an ideal material for use in magnetic storage devices. It also has unique luminescent properties, which make it useful in the development of luminescent materials and lasers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of terbium trifluoride. However, it is known that terbium is a rare earth metal that can accumulate in the body and has the potential to cause toxicity. Therefore, caution should be taken when handling terbium trifluoride and appropriate safety measures should be followed.
Advantages and Limitations for Lab Experiments
Terbium trifluoride has several advantages for use in lab experiments. It is a stable compound that is easy to handle and has a high melting point. It is also insoluble in water, which makes it useful in the synthesis of other terbium compounds. However, the limitations of terbium trifluoride include its high cost and limited availability.
Future Directions
There are several future directions for the use of terbium trifluoride in scientific research. One potential application is in the development of luminescent materials and lasers. Terbium trifluoride has unique luminescent properties that make it an ideal material for use in these fields. Another potential application is in the development of magnetic storage devices. Terbium trifluoride has a high magnetic moment, which makes it an ideal material for use in these devices. Additionally, terbium trifluoride has shown promising results as a catalyst in organic transformations, and further research in this area could lead to the development of new and efficient catalytic systems.
Synthesis Methods
Terbium trifluoride can be synthesized by the reaction of terbium oxide or terbium hydroxide with hydrofluoric acid. The reaction takes place at high temperatures and produces terbium trifluoride as a white crystalline solid. The synthesis of terbium trifluoride can also be achieved through other methods such as sol-gel synthesis, co-precipitation, and hydrothermal synthesis.
properties
IUPAC Name |
trifluoroterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNRQYTYDPPUOX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Tb](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Tb, TbF3 | |
| Record name | terbium trifluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Terbium(III) fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Terbium(III)_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065589 | |
| Record name | Terbium fluoride (TbF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.92056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
(Dihydrate) Solid; Insoluble in water; [Hawley] | |
| Record name | Terbium fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13708-63-9 | |
| Record name | Terbium fluoride (TbF3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13708-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium fluoride (TbF3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium fluoride (TbF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBIUM FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5PJY3U68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)

![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)





![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)


